molecular formula C10H15ClN2O3 B1519501 2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride CAS No. 1171463-48-1

2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride

Cat. No. B1519501
CAS RN: 1171463-48-1
M. Wt: 246.69 g/mol
InChI Key: XSACHNSHKKVTLN-UHFFFAOYSA-N
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Description

“2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride” is a chemical compound with the CAS Number: 1171463-48-1 . It has a molecular weight of 246.69 . This compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride” is InChI=1S/C10H14N2O3.ClH/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13;/h2-4H,5-6,11H2,1H3,(H2,12,13);1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Pharmacology

In pharmacology, “2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride” might be explored as a precursor for pharmacologically active molecules. Its aminomethyl group could serve as a functional handle for further chemical modifications .

Biochemistry

Biochemists could employ this compound in enzyme inhibition studies. The methoxyphenoxy motif within its structure suggests that it could mimic natural substrates or bind to active sites, providing insights into enzyme mechanisms .

Medicinal Chemistry

Medicinal chemists might investigate this compound for drug design and development. Its molecular framework could be incorporated into larger, more complex structures with therapeutic potential .

Analytical Chemistry

Analytically, “2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride” could be used as a standard or reference compound in chromatography or mass spectrometry to identify or quantify similar compounds .

Organic Synthesis

In organic synthesis, this compound could be utilized as a building block for synthesizing new organic molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent .

Material Science

Material scientists might explore the use of this compound in the synthesis of novel materials, such as polymers or coatings, where its structural properties could impart unique characteristics to the materials .

Environmental Science

Lastly, in environmental science, this compound’s degradation products and their environmental impact could be studied. It could serve as a model compound for understanding the fate of similar organic chemicals in the environment .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements associated with this compound are not provided .

properties

IUPAC Name

2-[4-(aminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13;/h2-4H,5-6,11H2,1H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSACHNSHKKVTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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